5-Amino-[3,3'-bipyridin]-6(1H)-one is an organic compound belonging to the bipyridine family. It features two pyridine rings connected by a single bond, with an amino group at the 5-position and a keto group at the 6-position of one of the rings. This compound is recognized for its diverse applications in chemistry, biology, and materials science, particularly due to its ability to form coordination complexes with transition metals.
The compound is classified as a bipyridine derivative, specifically a substituted bipyridine. Its chemical structure can be represented by the molecular formula and has a CAS number of 79611-44-2. The synthesis of this compound often starts from commercially available pyridine derivatives, making it accessible for research and industrial applications.
The synthesis of 5-Amino-[3,3'-bipyridin]-6(1H)-one typically involves several key steps:
5-Amino-[3,3'-bipyridin]-6(1H)-one has a distinct molecular structure characterized by:
The molecular weight is approximately 189.20 g/mol, and its structural representation indicates that it possesses both basic (amino) and acidic (keto) functional groups, making it versatile in chemical reactions.
The compound participates in various chemical reactions due to its functional groups:
The mechanism of action for 5-Amino-[3,3'-bipyridin]-6(1H)-one primarily involves its interaction with metal ions to form coordination complexes. These complexes can modulate enzyme activity and affect various biological pathways:
5-Amino-[3,3'-bipyridin]-6(1H)-one exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
5-Amino-[3,3'-bipyridin]-6(1H)-one has diverse applications across multiple fields:
The bipyridine scaffold emerged as a pharmacologically significant chemotype following Fritz Blau’s 1888 serendipitous synthesis of 2,2′-bipyridine via copper(II) pyridine-2-carboxylate distillation [7]. Early coordination chemistry studies revealed that bipyridine isomers exhibited unique metal-binding properties, forming stable complexes with transition metals like iron and nickel. This characteristic spurred interest in their biological potential, particularly for cardiovascular applications [7]. By the mid-20th century, researchers systematically explored bipyridine derivatives for cardiotonic effects, focusing on their ability to modulate cardiac muscle contractility. The discovery that certain isomers could inhibit phosphodiesterase enzymes (PDE)—key regulators of cyclic nucleotide metabolism—established bipyridines as viable scaffolds for inotropic agents. Early derivatives primarily featured [3,4'] or [4,4'] linkages, but the [3,3']-bipyridine configuration later gained attention due to its distinct electronic profile and steric accessibility [7] [1].
Table 1: Key Bipyridine Isomers in Early Cardiotonic Development
Isomer Type | CAS Number | Molecular Formula | Distinctive Properties |
---|---|---|---|
[3,4']-Bipyridine | 60719-84-8 | C₁₀H₉N₃O | PDE3 inhibition; positive inotropy (Amrinone prototype) |
[3,3']-Bipyridine | 79611-44-2 | C₁₀H₉N₃O | Enhanced π-conjugation; improved solubility |
[4,4']-Bipyridine | Not specified | C₁₀H₈N₂ | Rigid linear structure; limited biological optimization |
5-Amino-[3,3'-bipyridin]-6(1H)-one (CAS 79611-44-2) was identified as a strategic analog of the pioneering cardiotonic drug Amrinone (5-amino-[3,4'-bipyridin]-6(1H)-one; CAS 60719-84-8). Unlike Amrinone’s [3,4'] linkage, this compound featured a [3,3'] bipyridine core, which conferred distinct electronic and steric properties. The conjugated system allowed greater delocalization of the amino group’s lone-pair electrons across both rings, enhancing hydrogen-bonding capacity with PDE3 catalytic sites [2] [4]. Pharmacological evaluations confirmed its mechanism as a PDE3 inhibitor, increasing cyclic adenosine monophosphate (cAMP) in cardiomyocytes. Elevated cAMP triggered calcium influx, augmenting myocardial contractility without significantly increasing oxygen consumption—a key advantage over digitalis glycosides [1] [6].
Despite promising in vitro activity, early [3,3'] analogs faced challenges in bioavailability due to moderate water solubility. Structural analyses highlighted the importance of the 5-amino group and lactam moiety (6(1H)-one) for binding affinity:
The clinical limitations of early bipyridine derivatives—including Amrinone and its [3,3']-analog—catalyzed targeted structural optimizations. Two key strategies emerged:
A. Peripheral Substituent Engineering
B. Industrial Synthetic AdvancementsScalable routes to 5-amino-[3,3'-bipyridin]-6(1H)-one were developed to support pharmacological studies:
Table 2: Evolution of Bipyridine-Based Inotropic Agents
Compound Generation | Prototype Structure | Key Modifications | Advances Over Predecessors |
---|---|---|---|
1st Generation | 5-Amino-[3,4'-bipyridin]-6(1H)-one | Unsubstituted core | Pioneering PDE3 inhibition; inotropic proof-of-concept |
2nd Generation | 5-Amino-[3,3'-bipyridin]-6(1H)-one | [3,3'] linkage; amino acid conjugates | Enhanced electronic delocalization; transporter-targeted delivery |
Modern Derivatives | 1-Alkylated & fused bicyclics | N-methylation; tricyclic cores | Improved metabolic stability; isoform selectivity |
Current research focuses on hybrid molecules integrating the 5-amino-[3,3']-bipyridinone core with fluorinated substituents or peptidomimetic vectors to enhance tissue specificity. These innovations underscore its enduring role as a versatile pharmacophore in cardiotonic drug discovery [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1